molecular formula C17H16N2O5 B3033227 2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005150-95-7

2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B3033227
CAS No.: 1005150-95-7
M. Wt: 328.32 g/mol
InChI Key: VWVXWMBAXJBMSV-UHFFFAOYSA-N
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Description

This compound belongs to the epoxyisoindole-carboxylic acid family, characterized by a bicyclic framework with an epoxide bridge (3a,6-epoxy) and a carboxylic acid group at position 5. The unique structural feature of this molecule is the 4-(acetylamino)phenyl substituent at position 2, which distinguishes it from other derivatives in this class.

Properties

IUPAC Name

3-(4-acetamidophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-9(20)18-10-2-4-11(5-3-10)19-8-17-7-6-12(24-17)13(16(22)23)14(17)15(19)21/h2-7,12-14H,8H2,1H3,(H,18,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVXWMBAXJBMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115556
Record name 2-[4-(Acetylamino)phenyl]-1,2,3,6,7,7a-hexahydro-1-oxo-3a,6-epoxy-3aH-isoindole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005150-95-7
Record name 2-[4-(Acetylamino)phenyl]-1,2,3,6,7,7a-hexahydro-1-oxo-3a,6-epoxy-3aH-isoindole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005150-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Acetylamino)phenyl]-1,2,3,6,7,7a-hexahydro-1-oxo-3a,6-epoxy-3aH-isoindole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps:

    Formation of the Epoxyisoindole Core: This step often starts with the cyclization of a suitable precursor, such as a substituted phthalic anhydride, under acidic or basic conditions to form the isoindole ring.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino-substituted intermediate using acetic anhydride or acetyl chloride.

    Phenyl Ring Substitution: The phenyl ring is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks an electrophilic aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. The acetylamino group can interact with various enzymes and receptors, modulating their activity. The epoxyisoindole core may also play a role in stabilizing the compound’s interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent at Position 2 Position 7 Functional Group Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-(Acetylamino)phenyl Carboxylic Acid C₁₈H₁₈N₂O₅ 342.35
(4R,4aR,7aS*)-5-Oxo-6-phenyl-... Phenyl Carboxylic Acid C₁₇H₁₅NO₄ 297.31
1-Oxo-2-(pyridin-4-ylmethyl)-... Pyridin-4-ylmethyl Carboxylic Acid C₁₅H₁₄N₂O₄ 286.28
(3aS,6R)-2-(4-Isopropylphenyl)-... 4-Isopropylphenyl Carboxylic Acid C₁₉H₂₁NO₄ 335.37
2-(4-Dimethylaminobenzyl)-... 4-Dimethylaminobenzyl Carboxylic Acid C₁₉H₂₁N₂O₄ 341.38
Isopropyl 2-(2-methoxyphenyl)-... 2-Methoxyphenyl Isopropyl Ester C₂₀H₂₃NO₅ 357.40

Key Observations :

  • Pyridin-4-ylmethyl (): Basic nitrogen may improve water solubility but could limit membrane permeability. 4-Isopropylphenyl (): Hydrophobic substituent likely increases lipophilicity, favoring blood-brain barrier penetration. Ester Derivatives (): Esterification at position 7 (e.g., isopropyl) may serve as a prodrug strategy to improve oral bioavailability .
  • Molecular Weight : The target compound (342.35 g/mol) falls within the range of drug-like molecules (<500 g/mol), comparable to its analogs.

Biological Activity

The compound 2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its various biological activities, particularly its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of an acetylamino group and a carboxylic acid moiety plays a crucial role in its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various in vitro assays.

Case Study: MCF-7 Cell Line

A significant study involved testing the compound against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that the compound exhibited notable cytotoxic effects compared to standard chemotherapeutic agents such as Doxorubicin.

Concentration (µM) Cell Viability (%) Control (Doxorubicin)
108560
257040
505020

The data suggest that higher concentrations of the compound lead to increased cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. It is hypothesized that the compound interacts with specific cellular pathways that regulate cell cycle progression and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various pathogens.

Case Study: Antimicrobial Testing

In another study, the compound was tested against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity.

Pathogen Inhibition Zone (mm)
E. coli15
S. aureus18

These findings indicate that the compound has a promising profile as an antimicrobial agent and may serve as a lead for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications in the acetylamino group or the carboxylic acid moiety could enhance or diminish its activity. For instance, derivatives with additional substituents on the phenyl ring have shown varied levels of anticancer potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 2
2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

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